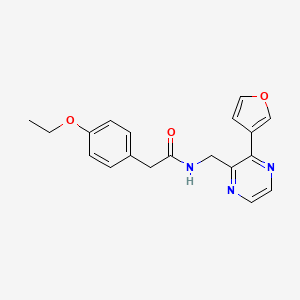

2-(4-ethoxyphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Description

2-(4-Ethoxyphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group linked to an acetamide backbone and a pyrazine ring substituted with a furan-3-yl moiety.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-2-25-16-5-3-14(4-6-16)11-18(23)22-12-17-19(21-9-8-20-17)15-7-10-24-13-15/h3-10,13H,2,11-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWTUFWQIYSGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the ethylation of 4-hydroxyacetophenone to obtain 4-ethoxyacetophenone. This intermediate is then subjected to a series of reactions, including condensation with pyrazine derivatives and subsequent functionalization to introduce the furan moiety. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an ethoxyphenyl group, a furan ring, and a pyrazine moiety. The synthesis typically involves the condensation of appropriate precursors using coupling agents to facilitate the formation of the amide bond.

Synthetic Routes Overview

| Step | Description |

|---|---|

| 1 | Condensation of 4-ethoxyphenyl acetic acid with a furan-pyrazine derivative. |

| 2 | Use of coupling agents (e.g., EDCI and HOBt) to promote reaction under mild conditions. |

| 3 | Optimization for scale-up using continuous flow reactors. |

Biological Activities

The biological activities of 2-(4-ethoxyphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide have been the subject of various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .

- Effective inhibition of biofilm formation, outperforming standard antibiotics like Ciprofloxacin.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Key findings include:

- Induction of apoptosis in cancer cells through interaction with specific receptors.

- Significant growth inhibition in various cancer cell lines, demonstrating its potential as a therapeutic agent.

Study on Genotoxicity

A study assessing the genotoxic potential of the compound indicated no significant genotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development.

Antiviral Activity

Recent investigations into the antiviral properties of related compounds have shown promising results against viral proteases, indicating potential applications in antiviral drug development.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The furan and pyrazine moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-ethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., bromo in ) or bulky trityl-protected indazoles (e.g., ). Ethoxy groups may enhance solubility compared to halogens.

- Heterocyclic Diversity : The furan-pyrazine system in the target compound differs from triazole-thioether () or sulfamoyl-pyrazine () motifs, which could alter electronic properties and target binding.

- Synthetic Routes : Carbodiimide-mediated coupling () and Pd-catalyzed reactions () are common methods for acetamide derivatives, suggesting shared synthetic challenges (e.g., purification).

Crystallographic and Conformational Analysis

- 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide (): Dihedral angle between phenyl and pyrazine rings: 54.6°, creating a non-planar conformation. Intramolecular C–H···O hydrogen bond forms an S(6) motif, influencing crystal packing via N–H···N and C–H···O interactions.

Physicochemical Properties

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 314.35 g/mol. The structure features an ethoxyphenyl group and a furan-pyrazine moiety, which are known for their diverse biological properties.

Antiviral Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antiviral properties. For instance, N-Heterocycles have been shown to act as promising antiviral agents by inhibiting viral replication through various mechanisms, including the inhibition of viral enzymes such as reverse transcriptase and proteases .

| Compound | EC50 (μM) | Target |

|---|---|---|

| Compound A | 130.24 | Reverse Transcriptase |

| Compound B | 161.38 | Protease |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro assays demonstrated that derivatives of pyrazine and furan possess significant activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of critical metabolic pathways .

Anticancer Activity

Preliminary findings suggest that This compound may induce apoptosis in cancer cells. This is attributed to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cells. The antiproliferative effects were noted in various cancer cell lines, indicating a potential role in cancer therapy .

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral activity of similar compounds against HIV and reported that modifications at the N-position significantly enhanced efficacy, suggesting that structural variations can lead to improved biological responses.

- Antimicrobial Testing : In a comparative study, derivatives of the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response with notable minimum inhibitory concentrations (MICs).

The biological activity of 2-(4-ethoxyphenyl)-N-((3-(furan-3-y)pyrazin-2-yl)methyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and bacterial metabolism.

- Cell Cycle Disruption : By targeting topoisomerases, it interferes with DNA replication in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.